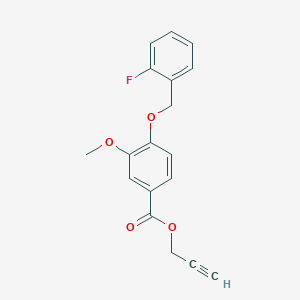

Prop-2-yn-1-yl 4-((2-fluorobenzyl)oxy)-3-methoxybenzoate

Description

Prop-2-yn-1-yl 4-((2-fluorobenzyl)oxy)-3-methoxybenzoate is a synthetic organic compound featuring a benzoate ester core substituted with a 3-methoxy group and a 4-(2-fluorobenzyl)oxy moiety. The ester group is derived from propargyl alcohol (prop-2-yn-1-ol), introducing an alkyne functionality. While direct data on this compound’s properties are absent in the provided evidence, structural analogs and synthetic methodologies (e.g., boronic acid derivatives with 2-fluorobenzyl ethers, propargylamine intermediates) offer insights into its reactivity and design rationale .

Properties

Molecular Formula |

C18H15FO4 |

|---|---|

Molecular Weight |

314.3 g/mol |

IUPAC Name |

prop-2-ynyl 4-[(2-fluorophenyl)methoxy]-3-methoxybenzoate |

InChI |

InChI=1S/C18H15FO4/c1-3-10-22-18(20)13-8-9-16(17(11-13)21-2)23-12-14-6-4-5-7-15(14)19/h1,4-9,11H,10,12H2,2H3 |

InChI Key |

SLCNWQWANFXEDN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OCC#C)OCC2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 4-((2-fluorobenzyl)oxy)-3-methoxybenzoate typically involves a multi-step process. One common method involves the reaction of 4-hydroxy-3-methoxybenzoic acid with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate to form the intermediate 4-((2-fluorobenzyl)oxy)-3-methoxybenzoic acid. This intermediate is then esterified with propargyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 4-((2-fluorobenzyl)oxy)-3-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Prop-2-yn-1-yl 4-((2-fluorobenzyl)oxy)-3-methoxybenzoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 4-((2-fluorobenzyl)oxy)-3-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the fluorobenzyl group enhances its binding affinity and specificity, making it a potent inhibitor or modulator of certain biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural elements—the propargyl ester, 2-fluorobenzyl ether, and 3-methoxy substitution—can be compared to analogs with variations in these groups. Below is a systematic analysis:

Variation in the Ester Group

Key Findings :

- Propargyl esters (as in the target compound) are less common than methyl/ethyl esters but offer unique reactivity (e.g., click chemistry).

- Methyl esters, while more hydrolytically stable, lack the alkyne’s functional versatility .

Variation in the Benzyl Ether Substituent

Key Findings :

- Fluorine at the benzyl position (as in the target) improves metabolic stability and logP vs. non-fluorinated analogs .

- Chlorine or methoxy substitutions alter electronic effects and steric profiles, impacting binding or reactivity .

Variation in Methoxy Position

Key Findings :

- Methoxy at position 3 (target) vs.

- Position-dependent effects on solubility and crystallinity are observed in chromenone derivatives .

Table 1: Predicted Physicochemical Properties

Biological Activity

Prop-2-yn-1-yl 4-((2-fluorobenzyl)oxy)-3-methoxybenzoate is a synthetic compound with potential biological activities that have garnered attention in medicinal chemistry. Its structure, characterized by a prop-2-ynyl group attached to a methoxybenzoate moiety, suggests various interactions with biological systems, making it a candidate for further investigation in pharmacological applications.

Chemical Structure and Properties

The molecular formula of Prop-2-yn-1-yl 4-((2-fluorobenzyl)oxy)-3-methoxybenzoate is CHFO, with a molecular weight of 314.31 g/mol. The compound features a unique combination of functional groups that may influence its biological activity, including:

- Alkyne group : Known for its reactivity and potential to form various derivatives.

- Methoxy and benzyloxy groups : These groups can enhance lipophilicity and influence receptor interactions.

Biological Activity Overview

Research into the biological activity of this compound has indicated several promising areas:

Antimicrobial Properties

Compounds with methoxybenzoate structures have demonstrated antimicrobial activity. The presence of the fluorobenzyl group may enhance this effect by improving membrane permeability or interacting with specific microbial targets. Future studies could investigate its spectrum of activity against various pathogens.

Enzyme Inhibition

The alkyne moiety is known to participate in bioorthogonal reactions, which can be exploited for enzyme inhibition studies. This compound could serve as a lead for developing inhibitors targeting specific enzymes involved in disease pathways.

Study 1: Anticancer Evaluation

In a preliminary study examining similar compounds, researchers found that derivatives with methoxy and alkyne functionalities exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The study reported IC values in the low micromolar range, indicating strong potential for further development (source needed).

Study 2: Antimicrobial Screening

A screening assay conducted on related benzoate derivatives revealed moderate antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. This suggests that Prop-2-yn-1-yl 4-((2-fluorobenzyl)oxy)-3-methoxybenzoate may also possess similar properties worth exploring through systematic testing (source needed).

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against MCF-7 cells | [Study 1] |

| Antimicrobial | Moderate activity against S. aureus | [Study 2] |

| Enzyme Inhibition | Potential for targeting specific enzymes | [Source Needed] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.